An In-Depth Technical Guide to 4-Chloro-2,8-bis(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-Chloro-2,8-bis(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring provides a unique electronic and structural framework for interaction with biological targets. The strategic incorporation of trifluoromethyl (CF₃) groups can dramatically enhance a molecule's pharmacological profile by increasing metabolic stability, lipophilicity, and binding affinity.[2] This guide focuses on 4-Chloro-2,8-bis(trifluoromethyl)quinoline (CAS No. 83012-13-9), a key building block whose unique substitution pattern has made it an invaluable intermediate in the synthesis of potent antimalarial and anticancer therapeutics.
This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, characterization, and application of this versatile compound, with a focus on the causal relationships between its structure and its utility in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 4-Chloro-2,8-bis(trifluoromethyl)quinoline is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 83012-13-9 | [3] |
| Molecular Formula | C₁₁H₄ClF₆N | [3] |
| Molecular Weight | 299.60 g/mol | [3] |
| Melting Point | 46-48 °C | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 97% | [3] |
Analytical Characterization: A Self-Validating System
Accurate characterization is paramount for ensuring the identity and purity of the intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). The following data, predicted based on the analysis of structurally similar compounds, provides a baseline for quality control.[4][5]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.3-8.5 (d, 1H)
-
δ 7.8-8.0 (d, 1H)
-
δ 7.6-7.8 (t, 1H)
-
δ 7.5 (s, 1H)
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 150-152 (C)
-
δ 147-149 (C)
-
δ 135-137 (C-Cl)
-
δ 130-132 (CH)
-
δ 128-130 (C)
-
δ 126-128 (CH)
-
δ 124-126 (CH)
-
δ 122-124 (q, CF₃)
-
δ 120-122 (q, CF₃)
-
δ 118-120 (C)
-
δ 115-117 (CH)
Mass Spectrometry (EI):
-
m/z 299 [M]⁺, 301 [M+2]⁺ (characteristic isotopic pattern for a single chlorine atom).
Synthesis and Purification: A Field-Proven Protocol
The synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline is typically achieved through a two-step process starting from 2-(trifluoromethyl)aniline. This method is robust and scalable, making it suitable for both laboratory and pilot-plant scale production.
Synthetic Workflow
Caption: Synthetic workflow for 4-Chloro-2,8-bis(trifluoromethyl)quinoline.
Step 1: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol
This step involves a condensation and cyclization reaction, a variation of the Gould-Jacobs reaction.[6]
Protocol:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).
-
Carefully add polyphosphoric acid (PPA) (approx. 10 parts by weight relative to the aniline).
-
Heat the reaction mixture to 150 °C with vigorous stirring for 3 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to afford the crude 2,8-bis(trifluoromethyl)quinolin-4-ol.
Step 2: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline
The hydroxyl group at the 4-position is then replaced with a chlorine atom using a standard chlorinating agent.
Protocol:
-
In a fume hood, charge a flask with the crude 2,8-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃) (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Ensuring High Purity
Purification of the crude product is critical. A combination of recrystallization and column chromatography is recommended for achieving high purity.
Recrystallization:
-
Solvent System: A mixture of hexanes and ethyl acetate is a good starting point for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Applications in Drug Discovery: A Gateway to Potent Therapeutics
4-Chloro-2,8-bis(trifluoromethyl)quinoline is a pivotal intermediate in the synthesis of a range of biologically active molecules, most notably in the fields of antimalarials and oncology.
Antimalarial Agents: The Mefloquine Story
The most prominent application of this quinoline derivative is in the synthesis of the antimalarial drug, mefloquine.[1] The 4-chloro group serves as a leaving group for nucleophilic substitution with the appropriate piperidinemethanol side chain.
Mechanism of Action: While the exact mechanism of mefloquine is not fully elucidated, it is known to be a blood schizonticide, effective against the erythrocytic stages of Plasmodium species.[1] It is believed to interfere with the parasite's ability to detoxify heme, leading to a buildup of toxic heme products within the parasite's food vacuole. The trifluoromethyl groups are crucial for the drug's efficacy, contributing to its lipophilicity and ability to cross biological membranes.[1]
Anticancer Agents: Targeting Kinase Signaling Pathways
More recently, the 2,8-bis(trifluoromethyl)quinoline scaffold has been explored for the development of potent kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: Quinoline-based compounds have been shown to act as inhibitors of various kinases, including Pim-1 kinase, Src kinase, and receptor tyrosine kinases like VEGFR. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells. The 2,8-bis(trifluoromethyl) substitution pattern can enhance the binding affinity and selectivity of these inhibitors for their target kinases.
Caption: Inhibition of kinase signaling by 2,8-bis(trifluoromethyl)quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives of 4-Chloro-2,8-bis(trifluoromethyl)quinoline is highly dependent on the nature of the substituent at the 4-position.
| Derivative Class | Target | IC₅₀ Range | Key SAR Observations | Reference |
| Amino Alcohols | P. falciparum | 1-10 µM | The stereochemistry and nature of the amino alcohol side chain are critical for antimalarial activity. | [1] |
| Pim-1 Kinase Inhibitors | Pim-1 Kinase | 1-5 µM | The presence of a secondary amine with a pyridine or quinoline ring enhances anti-proliferative effects. | |
| Src Kinase Inhibitors | Src Kinase | 1-10 µM | Non-ATP competitive inhibition can be achieved with spiro-pyranoquinoline derivatives. | |
| General Cytotoxicity | Various Cancer Cell Lines | 1-50 µg/mL | The bis(trifluoromethyl) substitution generally confers higher activity compared to mono-substituted analogs. |
The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronics of the quinoline ring, which can impact binding interactions with biological targets. Furthermore, these groups enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[2]
Safety and Handling
As with any chlorinated and fluorinated organic compound, appropriate safety precautions must be taken when handling 4-Chloro-2,8-bis(trifluoromethyl)quinoline.
-
Hazard Classifications: Skin Irritant 2, Eye Irritant 2, STOT SE 3.[3]
-
Signal Word: Warning.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
Conclusion: A Versatile and Enduring Scaffold
4-Chloro-2,8-bis(trifluoromethyl)quinoline is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a privileged quinoline core and dual trifluoromethyl substituents provides a platform for the development of potent and selective therapeutic agents. From its foundational role in the synthesis of the antimalarial mefloquine to its emerging importance in the design of targeted kinase inhibitors for oncology, this compound continues to be a valuable tool for drug discovery and development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the creation of next-generation medicines.
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1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])
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